molecular formula C8H10BrNS B2890771 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole CAS No. 1245128-31-7

2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole

Cat. No.: B2890771
CAS No.: 1245128-31-7
M. Wt: 232.14
InChI Key: CIBOTBULJGEUMO-UHFFFAOYSA-N
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Description

2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole is a heterocyclic compound with the molecular formula C8H10BrNS It is a derivative of benzothiazole, a bicyclic compound consisting of a benzene ring fused to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole typically involves the bromination of 6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent flow rates, can lead to more consistent product quality and higher throughput.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, leading to the formation of substituted benzothiazole derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the bromine atom can yield the corresponding hydrogenated derivative.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.

    Oxidation: Hydroxylated or carbonylated benzothiazole derivatives.

    Reduction: Hydrogenated benzothiazole derivatives.

Scientific Research Applications

2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic properties, such as antimicrobial, anticancer, and anti-inflammatory agents.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biochemical pathways and mechanisms.

    Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its target. Additionally, the benzothiazole moiety can engage in π-π stacking interactions and hydrogen bonding, further stabilizing the compound-target complex.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4,5,6,7-tetrahydro-1,3-benzothiazole
  • 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazole
  • 2-Chloro-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole

Uniqueness

2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole is unique due to the presence of both a bromine atom and a methyl group on the benzothiazole ring. This combination of substituents can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable scaffold for the development of new chemical entities with diverse applications.

Properties

IUPAC Name

2-bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNS/c1-5-2-3-6-7(4-5)11-8(9)10-6/h5H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIBOTBULJGEUMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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